molecular formula C10H13Cl2NO3S B3033840 (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 1217498-62-8

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B3033840
CAS No.: 1217498-62-8
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-DRHCSTJVSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxaziridine derivative known for its unique chemical properties and applications in organic synthesis. This compound features a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon, along with a dichlorocamphoryl group. It is widely used as an oxidizing agent in various chemical reactions due to its ability to transfer oxygen atoms efficiently.

Preparation Methods

The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the oxidation of imines with peracids. One common method is the oxidation of chiral imines using chiral peracids to yield enantiopure oxaziridines . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -20°C to room temperature. Industrial production methods may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine undergoes various types of chemical reactions, primarily oxidation reactions. It is known for its ability to transfer oxygen atoms to a wide range of substrates, including alkenes, sulfides, and amines . Common reagents used in these reactions include peracids and bases to generate enolates from ketones or esters. Major products formed from these reactions include α-hydroxy carbonyl compounds, sulfoxides, and epoxides .

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of oxygen atoms to nucleophilic substrates. The compound’s three-membered ring structure creates a highly strained environment, facilitating the electrophilic transfer of oxygen. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate that subsequently fragments to yield the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10+,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-DRHCSTJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 2
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 3
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 4
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 5
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Reactant of Route 6
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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